molecular formula C22H18F2N2O3S B2838207 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide CAS No. 1005301-45-0

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide

Cat. No.: B2838207
CAS No.: 1005301-45-0
M. Wt: 428.45
InChI Key: CGYINLMISSVKFK-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at position 1 and a 3,4-difluorobenzamide moiety at position 5. The benzenesulfonyl group enhances metabolic stability, while the 3,4-difluoro substitution on the benzamide may influence binding affinity and selectivity toward biological targets.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O3S/c23-19-11-9-16(13-20(19)24)22(27)25-17-10-8-15-5-4-12-26(21(15)14-17)30(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14H,4-5,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYINLMISSVKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using a sulfonyl chloride reagent.

    Amidation: The final step involves the coupling of the fluorinated tetrahydroquinoline with a benzoyl chloride derivative to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tetrahydroquinoline derivatives with sulfonyl and benzamide substituents. Below is a detailed comparison with key analogs, focusing on structural variations, biological activity, and pharmacological properties:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Compound Name / ID Key Substituents Biological Activity (IC₅₀/EC₅₀) Target Receptor Reference
Target Compound 1-Benzenesulfonyl, 7-3,4-difluorobenzamide Not explicitly reported Likely RORγ
SR1001 (Compound 12) Thioether-linked phenyl, fluorinated RORα/γ inverse agonist RORα/γ
SR1078 Benzamide with fluorophenyl sulfonyl RORα/γ IC₅₀: 1–3 μmol/L RORα/γ
2,4-Difluoro-N-(1-(4-fluorophenyl)sulfonyl)-... Difluoro-sulfonamide RORγ IC₅₀: <1 μmol/L RORγ
N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(tert-butyl)benzamide 4-tert-butylbenzamide, isobutyryl Not reported (safety data only) N/A
N-[1-(Benzenesulfonyl)-...-2-oxo-2H-chromene-3-carboxamide Chromene-carboxamide substituent Not reported N/A
Key Observations:

Structural Variations and Receptor Specificity: The target compound shares a benzenesulfonyl group with SR1078 and 2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-..., but its 3,4-difluorobenzamide substituent distinguishes it from SR1078’s simpler benzamide and the chromene-carboxamide in . This substitution may enhance hydrophobic interactions with RORγ’s ligand-binding domain compared to non-fluorinated analogs . Unlike SR1001’s thioether linkage, the benzenesulfonyl group in the target compound improves solubility and resistance to oxidative metabolism, a feature critical for in vivo stability .

Biological Activity: While the target compound’s exact IC₅₀/EC₅₀ remains unquantified in the provided evidence, analogs like SR1078 and 2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-... exhibit sub-micromolar potency against RORγ, suggesting the fluorinated benzamide in the target compound could confer comparable or improved activity . In contrast, non-fluorinated derivatives (e.g., N-(1-isobutyryl-...-benzamide in ) lack reported receptor-modulating activity, emphasizing the role of fluorine in target engagement.

Synthetic Feasibility: The synthesis of tetrahydroquinoline derivatives often involves multi-step protocols, such as cyclocondensation and sulfonylation (e.g., compound 28–32 in ). The target compound’s benzenesulfonyl group likely requires sulfonylation of a tetrahydroquinoline precursor, similar to methods in , while the 3,4-difluorobenzamide may be introduced via amide coupling.

Safety and Physicochemical Properties :

  • Derivatives like 4-(tert-butyl)-N-(1-isobutyryl-...) () prioritize safety profiles, but fluorinated analogs may pose higher lipophilicity, necessitating careful optimization of bioavailability.

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